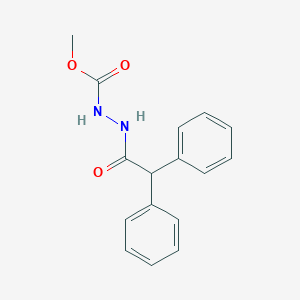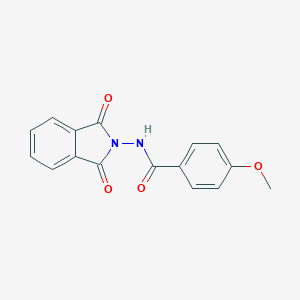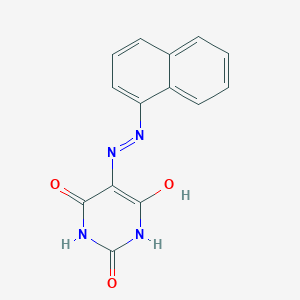![molecular formula C22H26N4O6 B463563 N'-{6-oxo-6-[2-(phenoxyacetyl)hydrazino]hexanoyl}-2-phenoxyacetohydrazide](/img/structure/B463563.png)
N'-{6-oxo-6-[2-(phenoxyacetyl)hydrazino]hexanoyl}-2-phenoxyacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’1,N’6-bis(phenoxyacetyl)hexanedihydrazide is a chemical compound with the molecular formula C22H26N4O6 and a molecular weight of 442.46 g/mol . . This compound is characterized by its two phenoxyacetyl groups attached to a hexanedihydrazide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’6-bis(phenoxyacetyl)hexanedihydrazide typically involves the reaction of hexanedioic acid with phenoxyacetyl hydrazide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of N’1,N’6-bis(phenoxyacetyl)hexanedihydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
N’1,N’6-bis(phenoxyacetyl)hexanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The phenoxyacetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
N’1,N’6-bis(phenoxyacetyl)hexanedihydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’1,N’6-bis(phenoxyacetyl)hexanedihydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application and context.
Comparison with Similar Compounds
N’1,N’6-bis(phenoxyacetyl)hexanedihydrazide can be compared with other similar compounds, such as:
Hexanedioic acid derivatives: These compounds share a similar hexanedihydrazide backbone but differ in the functional groups attached.
Phenoxyacetyl derivatives: Compounds with phenoxyacetyl groups attached to different backbones can be compared based on their chemical and biological properties.
The uniqueness of N’1,N’6-bis(phenoxyacetyl)hexanedihydrazide lies in its specific combination of phenoxyacetyl groups and hexanedihydrazide backbone, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H26N4O6 |
|---|---|
Molecular Weight |
442.5g/mol |
IUPAC Name |
1-N',6-N'-bis(2-phenoxyacetyl)hexanedihydrazide |
InChI |
InChI=1S/C22H26N4O6/c27-19(23-25-21(29)15-31-17-9-3-1-4-10-17)13-7-8-14-20(28)24-26-22(30)16-32-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H,23,27)(H,24,28)(H,25,29)(H,26,30) |
InChI Key |
JRJOEGZZOWPWDI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NNC(=O)CCCCC(=O)NNC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NNC(=O)CCCCC(=O)NNC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloro-6-{[(3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B463490.png)

![(4Z)-4-[2-(2,4-dimethylphenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463525.png)
![2-(2-{3-{4-nitrophenyl}-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzonitrile](/img/structure/B463527.png)
![4-{2-[(4E)-5-OXO-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZENE-1-SULFONAMIDE](/img/structure/B463529.png)
![2-[(Phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B463537.png)

![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(3-chlorophenyl)hydrazone]](/img/structure/B463547.png)
![N-benzyl-2-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]benzamide](/img/structure/B463548.png)

![(4E)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463552.png)
![(4Z)-1,3-diphenyl-1H-pyrazole-4,5-dione 4-[(2-methoxyphenyl)hydrazone]](/img/structure/B463553.png)
![(4E)-4-[2-(3-methoxyphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463555.png)
![(4E)-4-[2-(3-methylphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B463561.png)
